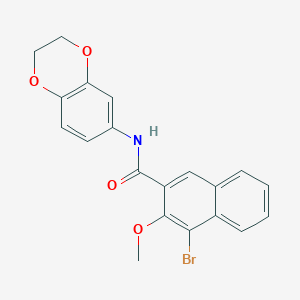![molecular formula C23H28ClN3O3 B251073 N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B251073.png)
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide is a chemical compound that has been widely studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of certain cytokines and chemokines that are involved in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide in lab experiments is that it has been extensively studied and its mechanism of action is relatively well understood. However, one limitation is that it may not be suitable for all types of experiments, as its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide. One area of interest is its potential use in combination with other drugs or therapies to enhance its effects. Another area of interest is its potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesemethoden
The synthesis of N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide involves several steps. First, 5-chloro-2-(4-propanoylpiperazin-1-yl)aniline is reacted with 3,5-dimethylphenol in the presence of a base to form the corresponding phenol. This intermediate is then reacted with chloroacetyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and pain. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Eigenschaften
Molekularformel |
C23H28ClN3O3 |
|---|---|
Molekulargewicht |
429.9 g/mol |
IUPAC-Name |
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C23H28ClN3O3/c1-4-23(29)27-9-7-26(8-10-27)21-6-5-18(24)14-20(21)25-22(28)15-30-19-12-16(2)11-17(3)13-19/h5-6,11-14H,4,7-10,15H2,1-3H3,(H,25,28) |
InChI-Schlüssel |
VAOSUGMQXZTMOA-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)COC3=CC(=CC(=C3)C)C |
Kanonische SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)COC3=CC(=CC(=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250994.png)
![2-fluoro-N-{[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250995.png)
![5-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250997.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250998.png)
![3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B250999.png)
![N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}biphenyl-4-carboxamide](/img/structure/B251000.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B251001.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251003.png)
![3,5-dichloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251004.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3,5-diethoxybenzamide](/img/structure/B251009.png)
![N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B251013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B251014.png)
